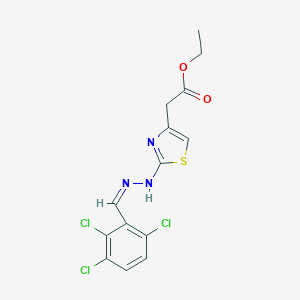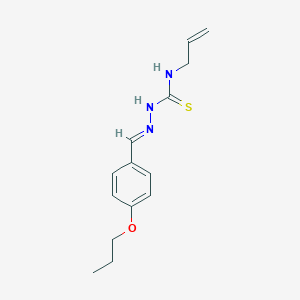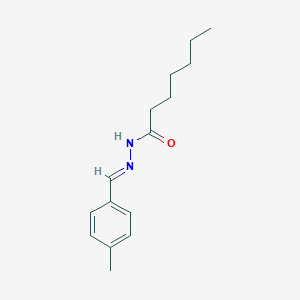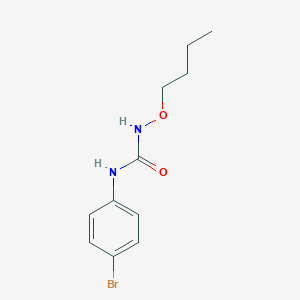![molecular formula C10H14N2OS B255307 2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one, commonly referred to as PTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. PTP is a cyclic sulfonamide that has a unique structural feature, making it a promising candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of PTP is not fully understood, but it is believed to act by inhibiting key enzymes and proteins involved in various biological processes. PTP has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
PTP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of various enzymes involved in oxidative stress. PTP has also been shown to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTP has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. PTP is also stable and can be easily synthesized in large quantities. However, PTP has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on PTP. One area of interest is the development of PTP analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of PTP's potential as an antiviral agent, particularly against emerging viral diseases. Additionally, further studies are needed to fully understand the mechanism of action of PTP and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of PTP is a multi-step process that involves the reaction of 2,4-dichloro-5-methylpyrimidine with potassium thioacetate, followed by the addition of a propyl group to the sulfur atom. The final step involves the cyclization of the resulting compound to form PTP. The synthesis of PTP is a challenging process that requires careful optimization of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
PTP has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. PTP has also been investigated for its potential as an antiviral agent, with promising results against HIV-1 and HCV.
Propiedades
Nombre del producto |
2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
|---|---|
Fórmula molecular |
C10H14N2OS |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2-6H2,1H3,(H,11,12,13) |
Clave InChI |
NTASIUGWNBHXPR-UHFFFAOYSA-N |
SMILES isomérico |
CCCSC1=NC(=O)C2=C(N1)CCC2 |
SMILES |
CCCSC1=NC(=O)C2=C(N1)CCC2 |
SMILES canónico |
CCCSC1=NC(=O)C2=C(N1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)

![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)

![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)
